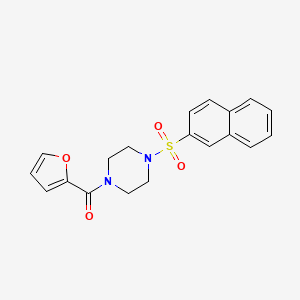

2-Furyl 4-(2-naphthylsulfonyl)piperazinyl ketone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Furyl 4-(2-naphthylsulfonyl)piperazinyl ketone is a chemical compound with the molecular formula C19H18N2O4S and a molecular weight of 370.42 . It is also known by other names such as 1-(furan-2-carbonyl)-4-(naphthalene-2-sulfonyl)piperazine .

Physical And Chemical Properties Analysis

The physical and chemical properties of 2-Furyl 4-(2-naphthylsulfonyl)piperazinyl ketone, such as its melting point, boiling point, and density, are not provided in the available sources .Scientific Research Applications

Synthesis and Therapeutic Potential

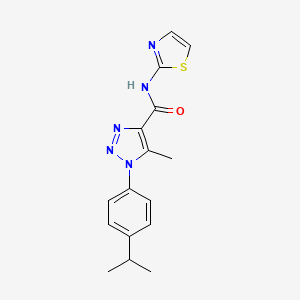

A study presented a series of 2-furyl(4-{4-[(substituted)sulfonyl]benzyl}-1-piperazinyl)methanone derivatives, synthesized through a multi-step process involving the treatment of secondary amines with 4-bromomethylbenzenesulfonyl chloride and 2-furyl(1-piperazinyl)methanone. These compounds exhibited significant enzyme inhibitory activity, particularly against acetyl- and butyrylcholinesterase, suggesting potential as therapeutic agents. Moreover, they demonstrated activity against various Gram-positive and Gram-negative bacterial strains, indicating their utility in developing new antibacterial therapies (Hussain et al., 2017).

Enzyme Inhibition for Alzheimer's Disease Therapy

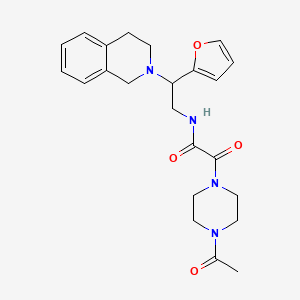

Another research effort synthesized multifunctional amides from 2-furyl(1-piperazinyl)methanone, showcasing moderate enzyme inhibitory potentials and mild cytotoxicity. The synthesized compounds, particularly one designated as 7e, showed promising activity against acetyl and butyrylcholinesterase enzymes, relevant to Alzheimer's disease treatment. This study emphasizes the compound's potential as a template for developing new drugs targeting Alzheimer's disease, backed by chemoinformatic properties and molecular docking simulation results (Hassan et al., 2018).

Chemical Transformations and Synthesis Strategies

Research on the acid-catalyzed reaction of the 2-oxabicyclo[4.1.0]hept-3-en-5-one system led to the discovery of isomerization from homo-4-pyrones into 2-furylacetone derivatives. This process involves the monocyclopropanation of 4-pyrones with dimethyloxosulfonium methylide and subsequent rearrangement into 2-furylacetone derivatives through strong acid catalysis, showcasing the compound's versatility in synthetic organic chemistry (Yamaoka et al., 1980).

Antibacterial Applications and Cytotoxicity

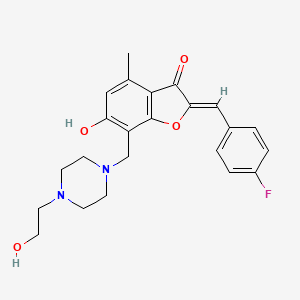

A specific study focused on synthesizing 2-furyl[(4-aralkyl)-1-piperazinyl]methanone derivatives to evaluate their antibacterial potential. These compounds displayed decent inhibitory activity against various bacterial strains, including both Gram-negative and Gram-positive bacteria. One derivative, in particular, showed a notable minimum inhibitory concentration against S. Typhi, illustrating the compounds' potential as antibacterial agents with mild cytotoxicity, indicating their safety profile for therapeutic use (Abbasi et al., 2018).

properties

IUPAC Name |

furan-2-yl-(4-naphthalen-2-ylsulfonylpiperazin-1-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N2O4S/c22-19(18-6-3-13-25-18)20-9-11-21(12-10-20)26(23,24)17-8-7-15-4-1-2-5-16(15)14-17/h1-8,13-14H,9-12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZYUCYHPXPIDNZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C(=O)C2=CC=CO2)S(=O)(=O)C3=CC4=CC=CC=C4C=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Furyl 4-(2-naphthylsulfonyl)piperazinyl ketone | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![methyl 3-carbamoyl-2-(3-chlorobenzo[b]thiophene-2-carboxamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2873008.png)

![N~3~-(1,3-benzodioxol-5-ylmethyl)-2-[4-(1-naphthylcarbonyl)piperazino]nicotinamide](/img/structure/B2873011.png)

![3-[(2,5-dimethylphenyl)sulfonyl]-4,6-dimethyl-2(1H)-pyridinone](/img/structure/B2873013.png)

![7-(4-(3,4-dichlorobenzyl)piperazine-1-carbonyl)-5-methyl-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2873017.png)

![1-[2-(4-Bromophenoxy)ethyl]-4-methylpiperazine dihydrochloride](/img/structure/B2873023.png)

![N-(2-(benzo[d]thiazol-2-yl)phenyl)-2-((4-methoxyphenyl)sulfonyl)acetamide](/img/structure/B2873028.png)

![N-(3-{[2-(2,5-difluorophenyl)-3-(2-fluorophenoxy)-4-oxoazetidin-1-yl]methyl}phenyl)acetamide](/img/structure/B2873031.png)